セチリジン塩酸塩

概要

説明

科学的研究の応用

Cetirizine hydrochloride has numerous scientific research applications across various fields. In medicine, it is used to treat allergic rhinitis, chronic urticaria, and other histamine-mediated conditions . It is also employed in clinical trials to compare its efficacy with other antihistamines . In chemistry, cetirizine hydrochloride is used in spectrophotometric methods for drug estimation and validation . Additionally, it has applications in biology for studying drug interactions and pharmacokinetics .

作用機序

セチリジン塩酸塩は、アレルギー反応の仲介に関与する末梢のH1受容体を選択的に阻害することによって効果を発揮します . ヒドロキシジンの代謝物であるセチリジン塩酸塩は、アレルギー反応に関与する化学伝達物質であるヒスタミンの作用を阻害します . この阻害は、かゆみ、腫れ、赤みなどの症状を防ぎます . セチリジン塩酸塩は、マスト細胞安定化特性も持ち、さらに抗ヒスタミン効果に貢献しています .

類似の化合物との比較

セチリジン塩酸塩は、ロラタジンやフェキソフェナジンなどの他の第2世代の抗ヒスタミン薬と比較されることがよくあります . 3つともアレルギー反応の治療に効果的ですが、セチリジン塩酸塩は、ロラタジンやフェキソフェナジンとは異なり、一部の人では軽度の眠気を引き起こすことが知られています。ロラタジンやフェキソフェナジンは眠気をもたらしません . セチリジンの活性異性体であるレボセチリジンは、副作用が少ない可能性があり、同様の利点を提供する類似の化合物です . セチリジン塩酸塩とセチリジンジ塩酸塩の違いは、主に化学組成であり、後者は塩化物イオンを2つ含んでいます .

Safety and Hazards

Cetirizine can cause side effects that may impair your thinking or reactions . Be careful if you drive or do anything that requires you to be awake and alert . Avoid drinking alcohol. It can increase some of the side effects of cetirizine . Tell your doctor if you regularly use other medicines that make you sleepy . They can add to sleepiness caused by cetirizine . Call your doctor if your symptoms do not improve, if they get worse, or if you also have a fever .

将来の方向性

Cetirizine is taken by mouth with a glass of water . Follow the directions on the prescription label . You can take this medication with food or on an empty stomach . Take your medication at regular times . Do not take more often than directed . You may need to take this medication for several days before your symptoms improve .

生化学分析

Biochemical Properties

Cetirizine hydrochloride interacts with histamine receptors in the body, specifically the H1 receptor . By binding to these receptors, Cetirizine hydrochloride prevents histamine from exerting its effects, thereby reducing allergic symptoms .

Cellular Effects

Cetirizine hydrochloride’s primary effect at the cellular level is the prevention of histamine receptor activation . This can influence cell signaling pathways, particularly those involved in inflammatory responses .

Molecular Mechanism

The molecular mechanism of Cetirizine hydrochloride involves its binding to the H1 histamine receptor . This binding prevents histamine from activating the receptor, which in turn prevents the downstream effects of histamine, such as vasodilation, bronchoconstriction, and increased vascular permeability .

Temporal Effects in Laboratory Settings

In laboratory settings, Cetirizine hydrochloride has been shown to have a long half-life, which contributes to its long-lasting effects . Over time, it is metabolized in the liver and excreted in the urine .

Dosage Effects in Animal Models

In animal models, the effects of Cetirizine hydrochloride have been shown to be dose-dependent . Higher doses result in a greater degree of histamine receptor blockade, leading to a more pronounced reduction in allergic symptoms .

Metabolic Pathways

Cetirizine hydrochloride is metabolized in the liver, primarily through oxidation . The metabolites are then excreted in the urine .

Transport and Distribution

After oral administration, Cetirizine hydrochloride is well absorbed and widely distributed throughout the body . It is able to cross the blood-brain barrier, although to a lesser extent than older generation antihistamines .

Subcellular Localization

Cetirizine hydrochloride primarily exerts its effects at the cell surface, where the H1 histamine receptors are located . It can also enter cells and exert effects intracellularly .

準備方法

セチリジン塩酸塩の調製には、合成経路と工業的生産方法の両方が含まれます。 一般的な方法の1つは、セチリジンナトリウム塩を合成し、続いてイオン交換によりナトリウムを除去し、濃塩酸を添加してセチリジン塩酸塩を生成することです . 反応条件は通常、イオン交換中はpHを2.5以下に制御し、塩酸添加中は0.5〜1.0に調整することです . この方法により、プロセスが簡素化され、反応時間が短縮され、エネルギー消費が削減されます .

化学反応の分析

セチリジン塩酸塩は、酸化、還元、置換などのさまざまな化学反応を起こします。 これらの反応に使用される一般的な試薬には、硫酸、銀錯体、非ステロイド性抗炎症薬(NSAIDs)が含まれます . たとえば、3価の銀錯体と硫酸を含む化学発光反応は、医薬品中のセチリジンジ塩酸塩を決定するために使用されます . これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります .

科学研究の応用

セチリジン塩酸塩は、さまざまな分野で数多くの科学研究に用いられています。 医学では、アレルギー性鼻炎、慢性蕁麻疹、その他のヒスタミン介在性疾患の治療に使用されます . また、臨床試験で他の抗ヒスタミン薬との有効性を比較するために使用されます . 化学では、セチリジン塩酸塩は、薬物の推定と検証のための分光光度法で使用されます . さらに、薬物相互作用と薬物動態を研究するための生物学的な用途があります .

類似化合物との比較

Cetirizine hydrochloride is often compared with other second-generation antihistamines such as loratadine and fexofenadine . While all three are effective in treating allergic reactions, cetirizine hydrochloride is known to cause mild drowsiness in some individuals, unlike loratadine and fexofenadine, which are non-drowsy . Another similar compound is levocetirizine, the active enantiomer of cetirizine, which offers similar benefits with potentially fewer side effects . Cetirizine hydrochloride and cetirizine dihydrochloride differ mainly in their chemical composition, with the latter containing two chloride ions .

特性

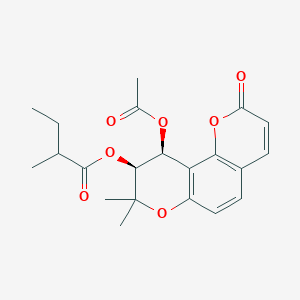

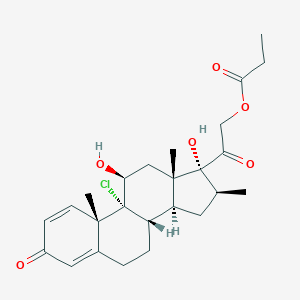

IUPAC Name |

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O3.ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;/h1-9,21H,10-16H2,(H,25,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSPGNDCPOVPBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301016667 | |

| Record name | Cetirizine monohydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83881-52-1, 798544-25-9 | |

| Record name | Cetirizine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83881-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CETIRIZINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cetirizine monohydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,11-dihydro-5H-benzo[c][1]benzazepin-6-ylmethanamine](/img/structure/B192718.png)